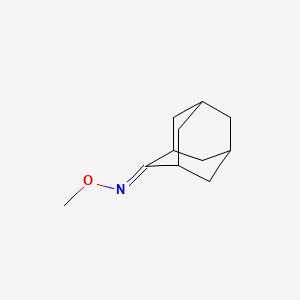

N-methoxyadamantan-2-imine

Overview

Description

N-methoxyadamantan-2-imine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multipurpose Pharmacophores

Imines, including compounds like N-methoxyadamantan-2-imine, have been recognized as multipurpose pharmacophores with broad applications in various areas of chemistry, particularly in medicine. These compounds have been synthesized effectively and studied for their structural properties using techniques like Single Crystal X-ray Diffraction (SCXRD) and Density Functional Theory (DFT). Imines have been identified as candidates with drug-like properties (Tatlidil et al., 2022).

Inhibition of Angiogenesis and Cancer Growth

Studies have explored the role of compounds like 2-methoxyestradiol (2-ME), derived from imine compounds, in inhibiting angiogenesis and cancer growth. For example, 2-ME has shown efficacy in suppressing breast cancer growth in mice by disrupting microtubule function (Klauber et al., 1997).

Catalysts in Asymmetric Synthesis

Imines like this compound are used in asymmetric synthesis, such as the Mannich reaction, to produce important building blocks for various chemical compounds. They have been used to synthesize anti- or syn-α-Hydroxy-β-Amino Ketones, demonstrating their versatility in chemical reactions (Trost et al., 2006).

Receptor Interaction Studies

Research has also delved into the receptor interaction profiles of N-2-methoxybenzyl derivatives of imines. This includes understanding their binding affinities and functional activities at various receptors, which is critical for predicting their pharmacological effects (Rickli et al., 2015).

Synthesis and Characterization

The synthesis and characterization of various imine compounds, including those with N-methoxy groups, have been extensively studied. This includes exploring their electronic stability and potential as semiconductors, as well as their pharmacological drug-like properties (Batista et al., 2017).

Safety and Hazards

“N-methoxyadamantan-2-imine” is associated with several hazard statements including H302, H315, H319, H335 . The safety pictograms associated with it are GHS07 and the signal word is 'Warning’ . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name |

N-methoxyadamantan-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-13-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPCAFIJNXYIDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1C2CC3CC(C2)CC1C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,3-Difluorocyclobutyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2526335.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B2526336.png)

![{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone](/img/structure/B2526339.png)

![4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2526342.png)

![2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2526347.png)

![N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2526351.png)

![[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol](/img/structure/B2526356.png)